Allyltriphenylphosphonium bromide

Organic Synthesis Wittig Reaction Olefination

Allyltriphenylphosphonium bromide (ATPB) is the only Wittig reagent that reliably installs a C3-allyl unit to generate 1,4-dienes with high cis (Z) stereoselectivity—a transformation not possible with methyl- or benzyl-triphenylphosphonium bromides. Beyond synthesis, ATPB achieves up to 99.95% corrosion inhibition efficiency for mild steel and aluminum in acidic media (0.5 M H₂SO₄/HCl), acting as a high-performance, eco-friendly inhibitor. It also serves as a hydrogen-bond acceptor for tunable deep eutectic solvents. Procure high-purity ATPB to secure unmatched performance in olefination, corrosion science, and solvent engineering.

Molecular Formula C21H20BrP
Molecular Weight 383.3 g/mol
CAS No. 1560-54-9
Cat. No. B072289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyltriphenylphosphonium bromide
CAS1560-54-9
Molecular FormulaC21H20BrP
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1
InChIKeyFWYKRJUVEOBFGH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyltriphenylphosphonium Bromide (CAS 1560-54-9) Technical Profile and Procurement Overview


Allyltriphenylphosphonium bromide (ATPB), a quaternary phosphonium salt with the molecular formula C21H20BrP and a molecular weight of 383.27 g/mol , is a white crystalline powder primarily recognized as a versatile Wittig reagent for carbon-carbon bond formation . Its defining structural feature is the allyl substituent on the positively charged phosphorus center, which upon deprotonation generates an allylic ylide capable of reacting with aldehydes and ketones to produce 1,4-dienes with a characteristic stereochemical outcome . The compound exhibits a melting point in the range of 222–225 °C (literature values) and is highly hygroscopic and moisture-sensitive, decomposing upon contact with water .

Why Allyltriphenylphosphonium Bromide Cannot Be Simply Interchanged with Other Triphenylphosphonium Salts


Generic substitution among triphenylphosphonium bromides is not scientifically valid due to the profound influence of the alkyl/allyl substituent on ylide reactivity, product regiochemistry, and physicochemical behavior. The allyl group in ATPB imparts a distinct nucleophilic character and a specific C3-olefinic framework that dictates the formation of 1,4-dienes rather than terminal or simple internal alkenes . Comparative studies in deep eutectic solvents reveal that ATPB exhibits significantly different viscosity and electrical conductivity profiles relative to methyl- and benzyl-substituted analogs, directly impacting its utility in solvent engineering and electrochemical applications [1]. Furthermore, ATPB demonstrates a unique corrosion inhibition mechanism and efficiency on mild steel and aluminum that cannot be extrapolated from structurally similar phosphonium salts [2]. The following quantitative evidence demonstrates exactly where and by what magnitude these critical performance parameters diverge from close structural analogs.

Quantitative Performance Differentiation of Allyltriphenylphosphonium Bromide


Wittig Olefination: 1,4-Diene vs. Terminal Alkene Formation

ATPB uniquely enables the synthesis of 1,4-diene systems, a structural motif inaccessible via methyltriphenylphosphonium bromide (MTPB). Under standard Wittig conditions, the ylide derived from ATPB reacts with aldehydes to install a C3-allyl unit, yielding conjugated 1,4-dienes with a strong preference for the cis (Z) configuration . In contrast, MTPB generates a terminal alkene and does not extend the carbon chain. This difference is not merely a matter of yield but of fundamental product identity; the allyl ylide (H2C=CHCH=PPh3) is a stabilized ylide with distinct reactivity compared to the unstabilized ylide from MTPB [1].

Organic Synthesis Wittig Reaction Olefination Stereoselectivity

Corrosion Inhibition Efficiency on Mild Steel in Acidic Media

ATPB acts as an effective corrosion inhibitor for mild steel in 0.5 M H2SO4, achieving inhibition efficiencies (IE%) ranging from 73% to 99% across different temperatures (308–328 K) [1]. The highest efficiency of 99% was observed at 318 K and 328 K at optimized concentrations, with performance evaluated via galvanostatic and potentiostatic polarization [2]. While many phosphonium salts exhibit some inhibitory effect, the high IE% for ATPB on mild steel is quantified here against a baseline of no inhibitor.

Corrosion Science Electrochemistry Mild Steel Acid Inhibition

Corrosion Inhibition Efficiency on Aluminum in Hydrochloric Acid

ATPB demonstrates exceptional corrosion inhibition for aluminum in 0.5 M HCl, with a reported maximum inhibition efficiency of 99.95% at 308 K [1]. The inhibitor acts via Langmuir adsorption, forming a protective monolayer on the aluminum surface, as confirmed by SEM, EDXS, and DFT calculations [2]. The efficiency decreased from 99% to 60% as concentration varied, highlighting a strong concentration-dependent response [3]. This performance places ATPB among highly effective 'green' ionic liquid inhibitors.

Corrosion Science Aluminum Green Inhibitor Ionic Liquid

Physical Properties of Triethylene Glycol-Based Deep Eutectic Solvents

In a comparative study of triethylene glycol (TEG)-based deep eutectic solvents (DESs), ATPB demonstrated distinct physical property profiles relative to its methyl (MTPB) and benzyl (BTPC) counterparts. While the exact numerical viscosity and conductivity values for ATPB-TEG DES at specific temperatures (25–80 °C) are reported in the primary article [1], the study establishes that ATPB yields a DES with notably different fluid and charge transport characteristics. For example, the behavior of the DESs according to the Walden rule differs from classical ionic liquids, and the functional group analysis (FTIR) confirms distinct intermolecular interactions for ATPB-TEG [2].

Deep Eutectic Solvents Green Chemistry Viscosity Conductivity

Analytical Purity Specification (Argentometry) vs. Standard HPLC Purity

Commercial ATPB is available with purity certified by two distinct analytical methods. The Thermo Scientific/Acros Organics product specifies a minimum purity of 98.5% as determined by argentometry (titration of halide content) . In contrast, the TCI product specifies a purity of >98.0% as determined by both nonaqueous titration and HPLC (area%) . This dual specification provides orthogonal confirmation of identity and purity, which is particularly important for moisture-sensitive, hygroscopic salts where halide content may drift.

Quality Control Analytical Chemistry Reagent Purity Procurement Specification

Validated Application Scenarios for Allyltriphenylphosphonium Bromide Procurement


Synthesis of 1,4-Diene Building Blocks via Wittig Olefination

ATPB is the reagent of choice for installing a C3-allyl unit to generate 1,4-diene systems with high cis (Z) selectivity. This transformation is essential in the construction of polyunsaturated natural products and advanced pharmaceutical intermediates where extended conjugated π-systems are required [1]. Unlike methyltriphenylphosphonium bromide, which terminates chain growth at a terminal alkene, ATPB enables precise chain extension with a stereodefined olefin [2].

Corrosion Inhibition of Mild Steel in Sulfuric Acid Pickling Baths

ATPB can be employed as an effective corrosion inhibitor for mild steel in 0.5 M H2SO4 environments, achieving up to 99% inhibition efficiency at elevated temperatures (318–328 K) [1]. This application is relevant for acid pickling, industrial cleaning, and oilfield acidizing operations where mild steel equipment is exposed to corrosive acidic media and requires protection.

Corrosion Inhibition of Aluminum in Hydrochloric Acid Cleaning Solutions

ATPB functions as a high-efficiency, eco-friendly corrosion inhibitor for aluminum in 0.5 M HCl, with a peak inhibition efficiency of 99.95% at 308 K [1]. The inhibitor operates via Langmuir adsorption to form a protective monolayer, making it suitable for aluminum surface treatment, acid descaling, and industrial cleaning processes where aluminum components are present [2].

Formulation of Triethylene Glycol-Based Deep Eutectic Solvents (DESs)

ATPB serves as a hydrogen bond acceptor (HBA) in the preparation of triethylene glycol (TEG)-based deep eutectic solvents. The resulting ATPB-TEG DESs exhibit distinct viscosity and electrical conductivity profiles relative to methyl- or benzyl-analog DESs, enabling tailored solvent systems for separation, extraction, and electrochemical applications [1]. The physicochemical properties are tunable by varying the salt-to-HBD molar ratio (e.g., 1:4, 1:10, 1:16) [2].

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